molecular formula C18H24N4O3 B2989573 3-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline CAS No. 2415565-24-9

3-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2989573
CAS No.: 2415565-24-9
M. Wt: 344.415
InChI Key: IADZOGYPYKMDBU-UHFFFAOYSA-N
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Description

3-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

oxolan-2-yl-[4-(5,6,7,8-tetrahydrocinnoline-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c23-17(15-12-13-4-1-2-5-14(13)19-20-15)21-7-9-22(10-8-21)18(24)16-6-3-11-25-16/h12,16H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADZOGYPYKMDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is acylated with oxolane-2-carbonyl chloride under controlled conditions to form the intermediate product. This intermediate is then coupled with a tetrahydrocinnoline derivative through a series of condensation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system. This action is mediated through hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline lies in its combination of the tetrahydrocinnoline core with the piperazine and oxolane-2-carbonyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above .

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